1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is fused with a phenyl group and a 3-methoxybenzyl group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a thieno[3,2-d]pyrimidine derivative with a 3-methoxybenzyl halide in the presence of a base, followed by cyclization and functional group modifications . The reaction conditions often require refluxing in an organic solvent such as butanol with sodium methoxide as a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium methoxide or benzylamine.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride
Bases: Sodium methoxide, benzylamine
Solvents: Butanol, dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dione: Known for its environmentally friendly synthesis and diverse biological activities.
Uniqueness
1-(3-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a thieno[3,2-d]pyrimidine core with a phenyl and 3-methoxybenzyl group, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various scientific research applications .
Properties
Molecular Formula |
C20H16N2O3S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H16N2O3S/c1-25-16-9-5-6-14(12-16)13-21-17-10-11-26-18(17)19(23)22(20(21)24)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
InChI Key |
BFKGWQKREXKGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 |
Origin of Product |
United States |
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